REACTION_CXSMILES
|
Cl.[C:2]([N:6]1[CH2:9][C:8](CO)([N+:10]([O-:12])=[O:11])[CH2:7]1)([CH3:5])([CH3:4])[CH3:3].[OH-].[Na+].[N:17]([O-:19])=[O:18].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>O.[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[K+]>[C:2]([N:6]1[CH2:7][C:8]([N+:10]([O-:12])=[O:11])([N+:17]([O-:19])=[O:18])[CH2:9]1)([CH3:3])([CH3:4])[CH3:5] |f:0.1,2.3,4.5,6.7.8,10.11.12.13.14|
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Name
|
|
Quantity
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60 mL
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Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)N1CC(C1)([N+](=O)[O-])CO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.173 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.974 g
|
Type
|
catalyst
|
Smiles
|
[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting yellow solution was stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The resultant was cooled to 8° C.
|
Type
|
TEMPERATURE
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Details
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The resulting yellow solution was warmed to room temperature as the solution
|
Type
|
STIRRING
|
Details
|
The solution was stirred for another 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
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Details
|
extracted with dichloromethane (CH2Cl2) (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed via vacuum evaporation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.062 mol | |
AMOUNT: MASS | 12.583 g | |
YIELD: PERCENTYIELD | 86.66% | |
YIELD: CALCULATEDPERCENTYIELD | 103.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |